Product packaging for butylmaduramycin(Cat. No.:CAS No. 103468-89-9)

butylmaduramycin

Cat. No.: B1166726
CAS No.: 103468-89-9
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Description

Contextualization within Polyether Ionophore Antibiotics Research

Butylmaduramycin belongs to the family of polyether ionophore antibiotics, a class of lipid-soluble compounds characterized by their ability to transport ions across cell membranes. agscientific.comew-nutrition.com These molecules are distinguished by a backbone consisting of multiple tetrahydrofuran (B95107) and tetrahydropyran (B127337) rings linked by aliphatic bridges. agscientific.com A key feature of their structure is a terminal carboxylic acid group, which plays a crucial role in their ion-transporting mechanism. agscientific.comufl.edu

Polyether ionophores are primarily produced through the fermentation of various species of actinomycetes, such as Streptomyces and Actinomadura. agscientific.comew-nutrition.com Their primary mechanism of action involves disrupting the ion gradients across the cell membranes of susceptible microorganisms, particularly Gram-positive bacteria and protozoa. agscientific.comufl.edu This disruption leads to a cascade of events that ultimately inhibits the growth of or kills the target organism. ufl.edu This class of antibiotics has found significant application in veterinary medicine, particularly as anticoccidial agents in poultry and as growth promoters in cattle. agscientific.comresearchgate.net

Historical Discovery and Significance in Antimicrobial Compound Exploration

This compound was first reported in 1986 as a new derivative of maduramycin. researchgate.netacs.org It was isolated from the culture medium of a mutant strain of Actinomadura rubra. researchgate.net The discovery was part of a broader effort to find new antibiotics with improved properties. The parent compound, maduramycin, was originally isolated from Actinomadura yumaensis and was noted for its potent activity against coccidiosis-causing protozoa. researchgate.net

The significance of this compound's discovery lies in the ongoing need for new antimicrobial agents to combat the rise of drug-resistant pathogens. researchgate.net The exploration of derivatives of known potent antibiotics like maduramycin is a key strategy in this endeavor. By modifying the chemical structure of a parent compound, researchers can potentially create new molecules with enhanced activity, broader spectrum, or improved physicochemical properties. This compound's activity against Gram-positive bacteria underscores its potential in the search for new antibacterial therapies. ncl.ac.uk

Table 1: Key Research Findings on this compound

Aspect Finding Reference(s)
Classification Polyether ionophore antibiotic researchgate.net
Source Organism Mutant strain of Actinomadura rubra researchgate.net
Parent Compound Maduramycin researchgate.net
Biological Activity Active against Gram-positive bacteria ncl.ac.uk

Properties

CAS No.

103468-89-9

Molecular Formula

C12H9Cl2NO2

Synonyms

butylmaduramycin

Origin of Product

United States

Microbial Origin and Bioproduction Research of Butylmaduramycin

Isolation from Actinomadura rubra (Syn. Nonomuraea rubra) and Related Actinomycetes Strains

Butylmaduramycin was initially isolated from the culture medium of a mutant strain of Actinomadura rubra. nih.gov Actinomadura rubra is a species of actinomycete, a group of Gram-positive, filamentous bacteria known for their prolific production of secondary metabolites, including antibiotics. up.ptfrontiersin.org The genus Nonomuraea is a rare actinomycete taxon, and Nonomuraea rubra is considered a basonym for Actinomadura rubra. researchgate.netnih.gov

Several strains within the Nonomuraea genus, including N. rubra, N. pusilla, and N. rhodomycinica, have been reported to produce various bioactive compounds, such as this compound, actinotiocin, and nonomuric acid. ncl.ac.uk Maduramycin, a related red-pigmented mixture, is also produced by some strains of Nonomuraea rubra (formerly Actinomadura rubra) and has shown activity against Gram-positive bacteria. nih.govresearchgate.net

The isolation of this compound typically involves the fermentation of the producer strain, followed by extraction from the culture medium. jmb.or.kr Early studies described the physicochemical characteristics of this new antibiotic derivative. nih.gov

Genetic and Physiological Aspects of Producer Strains in Secondary Metabolite Biosynthesis

Actinomycetes, including Actinomadura and Nonomuraea species, are well-recognized for their complex secondary metabolism, which is responsible for the production of a wide array of bioactive compounds. up.ptfrontiersin.org The genes encoding the biosynthetic pathways for these secondary metabolites are often clustered together on the chromosome, forming biosynthetic gene clusters (BGCs). nih.gov

Genome sequencing and analysis have revealed that actinomycete genomes typically harbor numerous BGCs for different secondary metabolites, many of which may be silent or cryptic under standard laboratory conditions. nih.govresearchgate.net The production of secondary metabolites in actinomycetes is influenced by various physiological factors and is often linked to the transition from the growth phase to the stationary phase of the culture. up.pt

While specific details regarding the genetic and physiological aspects directly controlling this compound biosynthesis are less extensively detailed in the provided search results compared to the isolation, general principles of actinomycete secondary metabolism apply. The biosynthesis of complex molecules like this compound is mediated by large enzymatic complexes, such as polyketide synthases (PKS) and nonribosomal peptide synthases (NRPS), which are encoded within BGCs. up.ptfrontiersin.orgresearchgate.net

Strain Engineering and Fermentation Optimization Research for this compound Production

Enhancing the production of secondary metabolites like this compound often requires optimization of fermentation conditions and, in some cases, genetic engineering of the producer strain. nih.govfrontiersin.org

Optimization of fermentation processes involves adjusting various parameters such as medium composition, temperature, aeration, agitation, initial pH, inoculation amount, and incubation time to maximize the yield of the desired compound. nih.govfrontiersin.org While specific optimized conditions for this compound production are not detailed in the provided snippets, research on other actinomycete-produced compounds highlights the importance of these factors. For example, studies on Streptomyces species have shown that factors like carbon source, yeast extract, potassium phosphate, rotation speed, temperature, initial pH, incubation time, inoculation amount, and liquid volume significantly impact antifungal metabolite production. nih.gov

Strain engineering approaches can also be employed to improve the yield and purity of target metabolites. researchgate.net These strategies can include amplifying BGC copy numbers, deleting genes for competing pathways, manipulating regulatory genes, or expressing BGCs in heterologous hosts. researchgate.net Genome mining techniques, which involve the computational analysis of genomic data to identify BGCs, are becoming increasingly important in discovering and potentially enhancing the production of natural products from actinomycetes, including rare ones like Nonomuraea. nih.govresearchgate.net Although direct information on strain engineering specifically for this compound is not provided, these general approaches are relevant to improving secondary metabolite production in actinomycetes.

Data Table:

Based on the provided information, a detailed data table specifically for this compound production parameters is not available. However, the following table summarizes the source organism and related compounds mentioned:

CompoundSource Organism(s)Related Compounds Mentioned
This compoundActinomadura rubra (mutant strain), Nonomuraea rubraMaduramycin, Madurahydroxylactone (B1195241), Methyl acetal (B89532) of madurahydroxylactone, BE-39589 B-1, BE-39589 C-1
MaduramycinActinomadura rubra, Nonomuraea rubraThis compound, Madurahydroxylactone
MadurahydroxylactoneNonomuraea rubra, Nonomuraea sp. AN100570This compound, Methyl acetal of madurahydroxylactone, BE-39589 B-1, BE-39589 C-1
ActinotiocinNonomuraea pusilla-
Nonomuric acidNonomuraea rhodomycinica-

Detailed Research Findings:

The research findings highlight the isolation of this compound as a new derivative of maduramycin from a mutant strain of Actinomadura rubra. nih.gov It is also reported as one of several derivatives, including madurahydroxylactone, isolated from Nonomuraea sp. AN100570. researchgate.net The classification of the producing organism has evolved, with Nonomuraea rubra being a synonym for Actinomadura rubra. researchgate.netnih.gov The broader genus Nonomuraea is recognized as a source of diverse bioactive compounds, including antibiotics. researchgate.netncl.ac.uk The production of these secondary metabolites is a characteristic feature of actinomycetes and is governed by complex genetic and physiological mechanisms involving BGCs. up.ptfrontiersin.orgnih.gov Optimization of fermentation conditions is a standard approach to enhance the yield of such compounds, with various parameters influencing production efficiency. nih.govfrontiersin.org Genetic engineering offers further potential for improving production strains. researchgate.net

Elucidation of Butylmaduramycin Biosynthetic Pathways

Investigation of Polyketide Synthase (PKS) and Nonribosomal Peptide Synthetase (NRPS) Involvement

The backbone of butylmaduramycin is assembled by a Type I Polyketide Synthase (PKS). PKSs are massive, multifunctional enzyme complexes that construct complex carbon chains from simple acyl-CoA precursors. researchgate.netdtu.dk Type I PKSs are organized into modules, where each module is responsible for one cycle of chain extension and modification. mdpi.com A typical elongation module contains several domains: an Acyltransferase (AT) domain that selects the specific building block (e.g., malonyl-CoA or methylmalonyl-CoA), an Acyl Carrier Protein (ACP) domain that holds the growing polyketide chain, and a Ketosynthase (KS) domain that catalyzes the carbon-carbon bond formation. researchgate.netsecondarymetabolites.org Optional domains, such as Ketoreductase (KR), Dehydratase (DH), and Enoylreductase (ER), can modify the β-keto group formed during each extension, leading to the structural diversity seen in polyketides.

The biosynthesis of maduramicin (B1675897), and by extension this compound, is a classic example of a PKS-driven pathway. The process involves the sequential condensation of acetate (B1210297) and propionate-derived units to create a long polyketene chain, which then undergoes extensive modification to form the final product. nih.govnih.gov While some natural products are created by hybrid PKS-Nonribosomal Peptide Synthetase (NRPS) systems that incorporate amino acids, current evidence for maduramicin biosynthesis points exclusively to a PKS pathway for the core structure assembly. nih.govfrontiersin.orgbiorxiv.org There is no indication of NRPS involvement in the formation of the polyether scaffold.

Enzymatic Transformations and Precursor Incorporation Studies

Early biogenetic studies provided fundamental insights into the construction of maduramicin through precursor incorporation experiments. By feeding isotopically labeled compounds to the producing organism, Actinomadura yumaensis, researchers were able to trace the origin of the carbon skeleton and oxygen atoms. nih.govresearchgate.net These studies revealed that the complex 47-carbon backbone of maduramicin α is derived from specific precursor units.

Precursor MoleculeNumber of Units Incorporated (Maduramicin α)Function
Acetate8Provides two-carbon extender units for the polyketide chain.
Propionate7Provides three-carbon extender units, introducing methyl branches.
Methionine4Serves as the source for methyl groups in O-methylation.

Data derived from studies on maduramicin α biosynthesis in Actinomadura yumaensis. nih.govresearchgate.net

Beyond the assembly of the linear chain, a series of crucial enzymatic transformations are required. Isotope labeling studies with ¹⁸O were instrumental in proposing a key step in the formation of the characteristic ether rings. nih.govresearchgate.net The results are consistent with the enzymatic epoxidation of a polyene intermediate, likely a triene, which is formed after the PKS assembly. This highly unstable triepoxide then undergoes a cascade of stereospecific cyclizations to form the interlocking ring system of maduramicin. researchgate.net

More recent work, which successfully identified the maduramicin biosynthetic gene cluster, has corroborated these findings and identified specific enzymes responsible for later steps. For instance, the overexpression of a gene encoding a Type II Thioesterase (MadTE) led to a significant increase in maduramicin production. nih.gov This confirms the role of MadTE in catalyzing the hydrolysis and release of the completed polyketide chain from the PKS assembly line, a critical final step in the synthesis of the backbone. nih.gov

Analysis of Biosynthetic Gene Clusters and Genetic Determinants

For many years, the genetic blueprint for maduramicin production remained unknown. researchgate.net However, through modern genomics, the complete biosynthetic gene cluster (BGC) for maduramicin was identified in 2019 from an industrial producing strain, Actinomadura sp. J1-007. nih.gov This discovery was a significant breakthrough, providing direct access to the genetic determinants of biosynthesis.

The identified BGC contains all the necessary genes to produce the antibiotic, including the large Type I PKS genes responsible for synthesizing the polyketide backbone. nih.gov In silico analysis of the cluster revealed the modular organization of these PKS genes, aligning with the precursor incorporation data. Furthermore, the BGC houses genes predicted to encode the "tailoring" enzymes that modify the backbone, such as P450 monooxygenases (likely responsible for the epoxidation steps) and methyltransferases (for adding methyl groups from methionine). nih.govkoreascience.krnih.gov

The identification of the maduramicin BGC provides a platform for understanding the precise sequence of events in the biosynthetic pathway and for metabolic engineering efforts. For example, the targeted manipulation of genes within the cluster can be used to improve production titers or to generate novel analogs of this compound by altering the enzymatic machinery. nih.gov The study of BGCs from Actinomadura species, which are known producers of many complex polyketides, continues to highlight the vast biosynthetic potential of these bacteria. researchgate.netmdpi.comsecondarymetabolites.org

Mechanistic Investigations of Butylmaduramycin Biological Activity

Modulation of Ion Transport Dynamics Across Biological Membranes

The transport of ions across biological membranes is a fundamental process for maintaining cellular homeostasis, regulating cell signaling, energy metabolism, and nutrient uptake. mdpi.com Biological membranes act as selective barriers, and the movement of ions is tightly controlled by various transport proteins. mdpi.comresearchgate.net The study of ion transport can be conducted using techniques like the black lipid membrane (BLM) method, which allows for the investigation of the electrical properties of artificial lipid bilayers. mdpi.com

While direct studies on butylmaduramycin's effect on ion transport are not extensively detailed in the provided search results, the general principles of how substances can modulate ion transport are well-established. Molecules can interact with the lipid bilayer, altering its physical properties such as fluidity and stiffness, which in turn can affect the function of embedded ion channels. mdpi.com For instance, some compounds can induce changes in membrane potential and the pH gradient across the membrane (ΔpH). frontiersin.org Additionally, substances can directly interact with ion channel proteins, either by blocking the pore, altering the channel's gating mechanism, or modulating its activity through allosteric effects. nih.govbiorxiv.org The regulation of ion transport is a powerful tool in biological research and has potential therapeutic applications. biorxiv.org

Inhibition of Bacterial Cellular Division: Focus on FtsZ Modulation in Staphylococcus aureus

A crucial aspect of this compound's antibacterial activity is its interference with bacterial cell division. jmb.or.krjmb.or.kr This process is primarily orchestrated by the protein FtsZ, a prokaryotic homolog of eukaryotic tubulin. plos.orgnih.gov FtsZ is an essential protein for the viability of bacteria and is highly conserved across many bacterial species, making it an attractive target for new antibiotics. jmb.or.krplos.org During cell division, FtsZ polymerizes in a GTP-dependent manner to form a ring-like structure known as the Z-ring at the mid-cell. jmb.or.krmdpi.com This Z-ring acts as a scaffold, recruiting other division proteins to form the divisome, which ultimately leads to cell constriction and division. plos.orgmdpi.com

Research has shown that certain compounds related to this compound, such as madurahydroxylactone (B1195241), inhibit the FtsZ protein in Staphylococcus aureus. jmb.or.krjmb.or.kr This inhibition disrupts the formation of the septum in dividing cells, leading to characteristic cell elongation, a hallmark of FtsZ inhibition. jmb.or.krjmb.or.kr For example, madurahydroxylactone was found to inhibit S. aureus FtsZ with an IC50 of 53.4 µM and demonstrated potent antibacterial activity against S. aureus, including methicillin-resistant S. aureus (MRSA). jmb.or.krjmb.or.kr The mechanism of action for some FtsZ inhibitors involves modulating the cooperative assembly of FtsZ, which can stabilize the FtsZ protofilament and prevent the dynamic processes required for proper Z-ring function. nih.gov The inhibition of FtsZ represents a promising strategy for developing new antibiotics to combat drug-resistant bacteria. mdpi.com

Interference with Bacterial Quorum Sensing Systems

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to monitor their population density and coordinate gene expression. nih.govfrontiersin.org This process relies on the production, release, and detection of small signaling molecules called autoinducers (AIs). nih.govnih.gov When the concentration of these AIs reaches a certain threshold, it triggers a collective change in bacterial behavior, including the regulation of virulence factors and biofilm formation. nih.govfrontiersin.org Therefore, interfering with QS systems is a promising strategy to control bacterial infections without directly killing the bacteria, which may reduce the selective pressure for developing resistance. nih.govscielo.br

There are several ways to interfere with QS, including inhibiting the synthesis of AIs, degrading the AI molecules, or blocking the AI receptors. frontiersin.orgjmb.or.kr Various natural and synthetic compounds have been identified as quorum sensing inhibitors (QSIs). frontiersin.orgscielo.br While the direct effect of this compound on QS is not explicitly detailed in the provided results, the general mechanisms of QS interference provide a framework for understanding how such a compound could disrupt bacterial communication. For example, some molecules can act as antagonists to AI receptors, preventing the activation of QS-regulated genes. nih.gov Others, known as quorum quenching enzymes, can degrade the signaling molecules themselves. scielo.brfrontiersin.org

Mechanisms of Biofilm Formation Inhibition

Bacterial biofilms are structured communities of microbial cells encapsulated in a self-produced matrix of extracellular polymeric substances (EPS). frontiersin.org Biofilm formation is a significant problem as it confers resistance to antibiotics and the host immune system. frontiersin.orgmdpi.com The development of a biofilm occurs in several stages, starting with the initial attachment of planktonic bacteria to a surface, followed by the formation of microcolonies and maturation of the biofilm structure. mdpi.comnih.gov

Inhibition of biofilm formation can be achieved through various mechanisms. nih.gov One key strategy is the disruption of quorum sensing, as QS plays a vital role in regulating biofilm development. frontiersin.orgjmb.or.kr By interfering with bacterial communication, the coordinated processes required for biofilm maturation can be prevented. jmb.or.kr Another approach involves targeting the initial attachment of bacteria to surfaces. mdpi.comnih.gov Some compounds can coat either the surface or the bacteria themselves, reducing adhesion. nih.gov Furthermore, enzymes that degrade components of the EPS matrix, such as DNases and glycoside hydrolases, can disrupt the biofilm structure. jmb.or.krfrontiersin.org Small molecules that inhibit the production of EPS or interfere with the function of appendages like pili, which are crucial for attachment, also represent effective anti-biofilm strategies. jmb.or.kr

Research into Interactions with Specific Microbial Enzyme Systems

Microbial enzymes play a critical role in various cellular processes, and their interaction with antimicrobial compounds can be a key mechanism of action. mdpi.comanimbiosci.org The rumen, for instance, contains a diverse microbial community that produces a wide array of enzymes, including those that degrade plant cell walls like cellulases and xylanases. animbiosci.org The synergistic action of different enzymes is often required for the complete breakdown of complex substrates. animbiosci.org

The interaction between microorganisms and their enzyme activities is a crucial indicator of soil health and can be influenced by various factors. mdpi.com For example, the activity of enzymes like β-glucosidase, urease, and phosphatase is linked to the presence and activity of different microbial groups. mdpi.com While specific interactions of this compound with microbial enzyme systems are not detailed, it is plausible that its biological activity could involve the modulation of key enzymes. For instance, some antimicrobial agents are known to inhibit specific enzymes essential for bacterial survival. The study of these interactions often involves monitoring changes in enzyme activity in the presence of the compound and can provide insights into its mechanism of action. frontiersin.org

Studies on Potential Impact on Microbial DNA Synthesis and Lipid Metabolism

The synthesis of DNA and lipids are fundamental processes for bacterial growth and survival, making them attractive targets for antimicrobial agents. Inhibition of DNA replication can halt the cell cycle and lead to cell death. embopress.org In some bacteria, the cell division process is linked to the completion of chromosome replication, and a block in DNA synthesis can trigger an inhibition of cell division. embopress.orgnih.gov

Microbial lipid metabolism is also a critical target. nih.govnih.gov The gut microbiota, for example, plays a significant role in host lipid metabolism by producing various metabolites that can influence lipid synthesis, oxidation, and transport. nih.govmdpi.com Some bacteria can ferment non-digestible carbohydrates into short-chain fatty acids (SCFAs), which in turn regulate lipid metabolism in the host. nih.gov Probiotics like Clostridium butyricum have been shown to modulate lipid metabolism by altering the gut microbiota and bile acid profiles. frontiersin.org Microbial enzymes, such as lipases and cholesterol oxidase, are also key players in lipid metabolism. ekb.eg While direct evidence of this compound's impact on microbial DNA synthesis and lipid metabolism is not provided, these pathways represent potential areas of investigation to fully elucidate its antibacterial mechanisms.

Antimicrobial Spectrum and Efficacy in Preclinical Research Models

Activity Against Gram-Positive Bacterial Pathogens, Including Multidrug-Resistant Strains

Research indicates that butylmaduramycin possesses potent antibacterial activity, particularly against Gram-positive bacteria. It has been noted for its activity against Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) nih.gov. MRSA is a significant multidrug-resistant (MDR) pathogen posing a major healthcare challenge ctdbase.org. The activity of this compound against such resistant strains highlights its potential in addressing infections that are difficult to treat with conventional antibiotics ctdbase.org. This compound has been described as a "new antibiotic" in the context of studies investigating its inhibitory effects on bacterial targets like FtsZ in Staphylococcus aureus nih.gov.

Efficacy in In Vitro Antibacterial Assays and Minimum Inhibitory Concentration (MIC) Determination Methodologies

In vitro antibacterial assays, such as the determination of Minimum Inhibitory Concentration (MIC), are standard methods used to quantify the potency of an antimicrobial agent against a microorganism. The MIC is defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism after a defined incubation period. Common methodologies for MIC determination include broth dilution (macrodilution and microdilution) and agar (B569324) dilution methods. The agar gradient method, such as the Etest, also combines dilution and diffusion principles to determine MIC values. While this compound has shown potent antibacterial activity against S. aureus and MRSA in research nih.gov, specific quantitative MIC data for this compound against a broad panel of bacterial strains, including various MDR isolates, were not detailed in the provided search results.

Chemical Synthesis and Analog Design Strategies

Semisynthetic Approaches to Butylmaduramycin Derivatives and Related Compounds (e.g., Madurahydroxylactone)

Semisynthetic strategies have been employed to create derivatives of madurahydroxylactone (B1195241), a related benzo[a]naphthacenequinone metabolite also found in Nonomuria rubra (formerly Actinomadura rubra). jst.go.jpnih.gov Madurahydroxylactone itself exhibits in vitro activity against Gram-positive bacteria. jst.go.jp

Semisynthetic derivatives of madurahydroxylactone have been synthesized to investigate their antibacterial activities. Reactions with alcohols and amines have yielded cyclic acetals or aminals derived from the lactone form. jst.go.jp Other amino reagents, such as hydroxylamines and acyl or sulfonyl hydrazides, have led to the corresponding imine derivatives of the aldehyde form. jst.go.jp Hydrazine, alkyl, and aryl hydrazines react with madurahydroxylactone through cyclization to produce compounds with a naphthaceno[1,2-g]phthalazine heterocyclic basic structure. jst.go.jp Some of these new semisynthetic compounds have demonstrated strong inhibition of Gram-positive bacteria, in some cases exhibiting greater potency than the parent compound, madurahydroxylactone. jst.go.jp

A methyl acetal (B89532) of madurahydroxylactone has also been reported as a semisynthetic derivative. researchgate.netresearchgate.net

Structure-Activity Relationship (SAR) Studies for Antimicrobial Enhancement

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how modifications to a molecule's structure impact its biological activity. oncodesign-services.com For this compound and its related compounds like madurahydroxylactone, SAR studies have focused on identifying structural features crucial for antimicrobial activity. jst.go.jp

Research on madurahydroxylactone has indicated that the hydroxyl group and the hydroxylactone ring are critical for its potent antibacterial activity, which is mediated by the inhibition of FtsZ, a bacterial cell-division protein. jmb.or.kr This suggests that modifications to these specific parts of the molecule could significantly affect its ability to inhibit bacterial growth.

Semisynthetic derivatives of madurahydroxylactone have been created to explore the effect of structural changes on antibacterial activity. jst.go.jp These studies have shown that variations in the functional groups attached to the core structure can lead to compounds with enhanced activity against Gram-positive bacteria compared to the parent compound. jst.go.jp

While detailed SAR data specifically for this compound is less extensively documented in the provided search results compared to madurahydroxylactone derivatives, the general principles of SAR apply. Understanding which parts of the this compound structure are essential for its interaction with bacterial targets is key to designing more effective analogues. SAR studies often involve synthesizing a series of structurally related compounds and evaluating their biological activity to correlate specific structural features with observed effects. oncodesign-services.com

Design and Development of Novel this compound Analogues for Targeted Biological Activity

The design and development of novel analogues of this compound and related compounds are driven by the potential to improve antimicrobial potency, broaden the spectrum of activity, or target specific biological pathways. ctdbase.org Based on SAR studies, modifications can be strategically introduced into the core structure to enhance desired properties. oncodesign-services.comnih.gov

For instance, the finding that the hydroxyl group and hydroxylactone ring are critical for madurahydroxylactone's activity provides a basis for designing analogues that retain or enhance these features while potentially improving other properties such as stability or bioavailability. jmb.or.kr The semisynthetic approaches discussed earlier represent a direct method for generating such analogues by chemically modifying the naturally occurring compounds. jst.go.jp

The development of novel analogues can involve various chemical strategies, including the synthesis of derivatives with different substituents, alterations to the ring system, or the creation of hybrid molecules combining features of this compound with other pharmacophores. The goal is to create compounds with targeted biological activity, such as improved efficacy against resistant bacterial strains or activity against different types of microorganisms. nih.gov

While specific examples of novel this compound analogues designed for targeted biological activity are not detailed in the provided search results beyond the semisynthetic derivatives of madurahydroxylactone, the research on related compounds and the principles of SAR studies highlight the potential for such development. jst.go.jp The ongoing challenge in designing novel antimicrobial analogues lies in achieving enhanced activity while minimizing potential toxicity and overcoming resistance mechanisms. nih.gov

Advanced Spectroscopic and Analytical Research Methodologies for Butylmaduramycin

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation and Conformational Analysis Research Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the structural elucidation of organic compounds, including complex molecules like butylmaduramycinresearchgate.netnih.govanu.edu.au. It provides detailed information about the arrangement of atoms within a molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed in the analysis of such compoundsresearchgate.netnih.gov.

Research on maduramycin derivatives, including butylmaduramycin, has utilized MS and NMR analyses for structural determination researchgate.netresearchgate.netjmb.or.kr. Specific NMR assignments for related compounds like madurahydroxylactone (B1195241) have also been reported, highlighting the importance of this technique in characterizing this class of natural products jmb.or.kr.

Mass Spectrometry (MS) for Metabolomics and Biosynthetic Intermediate Analysis Mass Spectrometry (MS) is a highly sensitive analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compoundrfi.ac.ukresearchgate.net. Coupled with separation techniques like liquid chromatography (LC-MS), MS is a powerful tool for the analysis of complex mixtures, including those encountered in metabolomics and the study of biosynthetic pathwaysnih.govresearchgate.net.

In the context of this compound research, MS analysis, often in conjunction with NMR, has been used for the identification and structural determination of the compound and its related derivatives researchgate.netresearchgate.netjmb.or.kr. MS can confirm the molecular weight of this compound and provide fragmentation data that helps piece together its structure rfi.ac.uk.

For studying the metabolome of organisms producing this compound, LC-MS is invaluable. It allows for the separation and identification of various metabolites, including potential biosynthetic intermediates of this compound nih.govresearchgate.net. While general information on the use of MS in metabolomics and natural product analysis is widely available, specific detailed studies on this compound's biosynthetic intermediates using MS would require access to more specialized research databases or publications nih.govresearchgate.netircm.qc.ca. The high sensitivity of MS makes it suitable for analyzing compounds present at low concentrations in biological samples rfi.ac.uk.

Spectrophotometric and Chromatographic Techniques in Research Purification and Quantitative Analysis Spectrophotometric and chromatographic techniques are essential for the purification and quantitative analysis of this compound in research settingsresearchgate.netpaperpal.com.

Chromatography, such as High-Performance Liquid Chromatography (HPLC), is widely used for separating this compound from other compounds in crude extracts or fermentation broths elementlabsolutions.com. Different chromatographic modes, including reversed-phase chromatography, can be employed depending on the chemical properties of this compound and the impurities present elementlabsolutions.com. Preparative chromatography allows for the isolation of purified this compound for further analysis or biological testing chromatographyonline.com.

Spectrophotometry, particularly UV-Visible (UV-Vis) spectrophotometry, can be used for the quantitative analysis of this compound if it possesses a chromophore that absorbs light in the UV-Vis region funaab.edu.ngnih.gov. By measuring the absorbance of a solution at a specific wavelength, the concentration of this compound can be determined using a calibration curve nih.gov. This technique is often used in conjunction with chromatography, where a UV-Vis detector is coupled to the chromatographic system to monitor the elution of this compound and quantify it in the separated fractions.

For example, in research involving related compounds like madurahydroxylactone, UV-Vis spectrophotometry has been used to determine concentration by measuring absorbance at a specific wavelength (e.g., 480 nm) nih.gov. This illustrates the general applicability of spectrophotometry for quantifying colored or UV-absorbing natural products like those in the maduramycin class.

Advanced Analytical Techniques for Investigating this compound-Biomolecule Interactions (e.g., protein complex formation) Investigating the interactions between this compound and biomolecules, such as proteins, is crucial for understanding its mechanism of action. Advanced analytical techniques are employed to characterize these interactions, including complex formation.

Techniques like Surface Plasmon Resonance (SPR) and Microscale Thermophoresis (MST) are commonly used to study biomolecular interactions, providing information on binding affinity, kinetics, and thermodynamics rapidnovor.comcreative-proteomics.com. SPR, for instance, is a label-free technique that measures changes in refractive index upon binding events on a sensor surface where one interaction partner is immobilized rapidnovor.comcreative-proteomics.com. This allows for real-time monitoring of the association and dissociation of molecules.

While specific studies detailing this compound's interaction with proteins using these advanced techniques were not prominently found in the general search results, these methodologies are standard in the field of biomolecular interaction analysis and would be applicable to this compound research rapidnovor.comcreative-proteomics.comaps.orgrefeyn.comnih.gov. Mass spectrometry can also be used to investigate protein-small molecule interactions, for example, by analyzing protein complexes formed in the presence of the small molecule ircm.qc.caaps.org. Techniques like native MS or affinity purification coupled with MS can identify proteins that bind to this compound.

Other techniques mentioned for biomolecular interaction analysis include Isothermal Titration Calorimetry (ITC) and Biolayer Interferometry (BLI) rapidnovor.com. These methods provide complementary information about binding events. The choice of technique depends on the nature of the interaction, the sample availability, and the specific information required.

Ecological and Biotechnological Research Implications

Role of Butylmaduramycin in Microbial Ecology and Interspecies Interactions

Natural products like this compound are not just random microbial metabolites; they are key players in the complex web of microbial interactions. cdnsciencepub.com These compounds often serve as chemical weapons or signaling molecules, shaping the structure and function of microbial communities. frontiersin.org

Competitive Advantage: In its natural soil habitat, the producer of this compound, Actinomadura rubra, likely uses this potent antibiotic to inhibit the growth of competing microorganisms. researchgate.net By creating a zone of inhibition, the actinomycete can secure access to limited nutrients and space. The ability of polyether ionophores to disrupt cation transport across cell membranes makes them effective against a broad range of Gram-positive bacteria. nih.govamanote.com

Interspecies Signaling: Beyond direct antagonism, secondary metabolites can act as signaling molecules in interspecies communication. frontiersin.orgoup.com While the specific role of this compound as a signal has not been extensively studied, it is plausible that at sub-inhibitory concentrations, it could influence the gene expression and behavior of neighboring microbes. This chemical crosstalk is a fundamental aspect of microbial ecology, influencing processes from biofilm formation to the production of other secondary metabolites. wur.nlnih.gov

Community Structuring: The presence of powerful antibiotics like this compound can have a cascading effect on the entire microbial community. nih.gov By selectively inhibiting certain species, it can alter the balance of power, leading to shifts in community composition and function. Understanding these dynamics is crucial for comprehending the ecological roles of antibiotic-producing bacteria and for developing strategies to manipulate microbial communities for beneficial purposes, such as in agriculture or bioremediation.

The study of this compound in its ecological context provides valuable insights into the evolutionary pressures that drive the production of such complex molecules and their profound impact on the microbial world.

Strategies for Discovery and Development of Related Natural Products from Rare Actinomycetes

The discovery of this compound from a "rare" actinomycete genus, Actinomadura, highlights the vast, untapped reservoir of novel chemistry within this group of bacteria. researchgate.netresearchgate.net Traditional screening programs have often focused on a limited number of prolific genera, like Streptomyces, leading to high rates of rediscovery of known compounds. cdnsciencepub.comtandfonline.com To unearth new bioactive molecules, researchers are now employing a range of innovative strategies.

Exploring Untapped Environments: A primary strategy is to venture into underexplored or extreme environments, such as deep-sea sediments, deserts, and volcanic soils. biotech-asia.orgncl.ac.uk These unique ecological niches are likely to harbor novel actinomycete species with unique metabolic capabilities, driven by the need to adapt to harsh conditions. ncl.ac.uk The isolation of novel actinomycetes from such environments increases the probability of discovering entirely new chemical scaffolds. researchgate.net

Genome Mining and Biosynthetic Gene Cluster (BGC) Activation: Advances in genome sequencing have revealed that even well-studied actinomycetes possess numerous "silent" or "cryptic" biosynthetic gene clusters (BGCs) that are not expressed under standard laboratory conditions. oup.comillinois.edu Several strategies are being developed to awaken these silent BGCs:

Heterologous Expression: This involves cloning a BGC from a rare or slow-growing actinomycete into a more genetically tractable and fast-growing host, such as certain Streptomyces species. beilstein-journals.orgsci-hub.se

Promoter Engineering: The native promoters of silent BGCs can be replaced with strong, constitutive promoters to force the expression of the gene cluster. illinois.edufrontiersin.org

Co-culturing: Growing two or more different microorganisms together can trigger the activation of silent BGCs as a result of interspecies signaling and competition. oup.combeilstein-journals.orgrsc.org

Chemical Elicitation: The addition of small molecules, including other antibiotics or signaling compounds, to the growth medium can also induce the production of novel metabolites. sci-hub.sersc.org

Advanced Screening Techniques: To accelerate the discovery process, high-throughput screening methods are being integrated with sophisticated analytical techniques. PCR-based screening for genes specific to certain classes of natural products, like the polyether epoxidase gene for ionophores, can rapidly identify producer strains. nih.govamanote.com This genetic pre-screening allows researchers to focus their efforts on strains with the highest potential for producing novel compounds.

Table 1: Modern Strategies for Natural Product Discovery from Rare Actinomycetes

StrategyDescriptionKey Advantages
Bioprospecting in Extreme Environments Isolating actinomycetes from previously unexplored ecological niches.High probability of discovering novel species and, consequently, novel chemical compounds. biotech-asia.orgncl.ac.uk
Genome Mining Identifying silent biosynthetic gene clusters (BGCs) in actinomycete genomes.Unlocks the hidden biosynthetic potential of known and newly isolated strains. oup.comtandfonline.com
Heterologous Expression Transferring BGCs into a more suitable production host.Enables the production of compounds from slow-growing or genetically intractable organisms. beilstein-journals.orgsci-hub.se
Co-culturing & Chemical Elicitation Using interspecies interactions or chemical triggers to activate silent BGCs.Mimics natural ecological interactions to induce the production of novel metabolites. oup.comrsc.org
PCR-Based Screening Targeting specific genes involved in the biosynthesis of desired compound classes.Rapidly identifies potential producer strains, streamlining the discovery pipeline. nih.govamanote.com

These multifaceted approaches are revitalizing natural product discovery and promise a new golden age for finding the next generation of antibiotics and other valuable bioactive compounds from rare actinomycetes. tandfonline.com

This compound as a Research Tool in Bacterial Physiology Studies

Beyond its potential as a therapeutic agent, this compound serves as a valuable molecular probe for investigating fundamental aspects of bacterial physiology. nih.gov Its specific mechanism of action, the disruption of ion gradients across the cell membrane, makes it a powerful tool for studying membrane-related processes. nih.govamanote.com

Investigating Membrane Potential and Ion Homeostasis: As a polyether ionophore, this compound selectively binds and transports cations across lipid membranes, effectively short-circuiting the electrochemical gradients that are essential for cell viability. amanote.com Researchers can use this compound to experimentally manipulate the membrane potential of susceptible bacteria and observe the downstream consequences on various cellular processes, such as ATP synthesis, nutrient uptake, and protein secretion. uclouvain.be

Studying Mechanisms of Antibiotic Resistance: The study of how bacteria might develop resistance to this compound can provide insights into general mechanisms of antibiotic resistance. This could involve modifications to the cell membrane composition to reduce drug binding, or the upregulation of efflux pumps that actively remove the antibiotic from the cell. nih.gov Fluorescently labeled versions of ionophores can be used to visualize their interaction with and transport across bacterial membranes, helping to elucidate these resistance mechanisms. mdpi.com

Elucidating Cell Death Pathways: By inducing a rapid collapse of the membrane potential, this compound can trigger programmed cell death pathways in bacteria. amanote.com Studying the cellular response to this compound exposure can help to unravel the complex signaling cascades and molecular players involved in bacterial apoptosis and other forms of controlled cell death. This knowledge is crucial for understanding how to effectively kill pathogenic bacteria.

Table 2: Applications of this compound in Bacterial Physiology Research

Research AreaApplication of this compoundInsights Gained
Membrane Biology Disrupts cation gradients and collapses membrane potential. amanote.comUnderstanding the role of ion homeostasis in bacterial viability and function. uclouvain.be
Antibiotic Resistance Studying the development of resistance mechanisms. nih.govElucidating how bacteria alter their membranes or utilize efflux pumps to evade antibiotics. nih.gov
Cellular Stress Response Inducing a specific type of cellular stress (ionophore-mediated).Characterizing the regulatory networks and stress response pathways in bacteria. frontiersin.org
Cell Death Mechanisms Triggering programmed cell death through membrane depolarization.Identifying the molecular components of bacterial cell death pathways. amanote.com

The use of well-characterized natural products like this compound as chemical tools is indispensable for advancing our understanding of the intricate inner workings of bacterial cells.

Future Directions in Antimicrobial Drug Discovery and Resistance Mitigation Research

The rise of antimicrobial resistance (AMR) is a global health crisis that necessitates innovative approaches to drug discovery and the development of strategies to overcome resistance. cdnsciencepub.comtandfonline.comresearchgate.net The study of compounds like this compound informs and inspires several promising future directions.

Targeting Non-Traditional Pathways: this compound's mode of action, disrupting the bacterial membrane, represents a departure from many conventional antibiotics that target specific enzymes or biosynthetic pathways. amanote.comfrontiersin.org Future research will increasingly focus on identifying and validating other non-traditional targets, such as virulence factors, quorum sensing systems, and metabolic pathways that are essential for pathogens to survive within a host. nih.gov

Combinatorial Therapies and Adjuvants: A key strategy to combat resistance is the use of combination therapies, where an antibiotic is co-administered with a second compound that enhances its efficacy or overcomes resistance. researchgate.netmdpi.com For instance, an agent that permeabilizes the outer membrane of Gram-negative bacteria could be used in conjunction with an antibiotic that would otherwise be unable to reach its intracellular target. mdpi.com Similarly, inhibitors of efflux pumps or antibiotic-degrading enzymes can restore the activity of older antibiotics. nih.gov

Repurposing and Modifying Existing Scaffolds: The complex chemical structure of this compound can serve as a template for medicinal chemists to create novel derivatives with improved properties. acs.org Semi-synthetic modifications could lead to analogs with enhanced potency, a broader spectrum of activity, or reduced toxicity. This approach of "repurposing" natural product scaffolds is a valuable strategy for accelerating the drug development pipeline. frontiersin.org

Development of Resistance-Resistant Therapies: A major goal is to develop therapies that are less prone to the development of resistance. This could involve targeting multiple pathways simultaneously or using agents that disrupt fundamental processes like membrane integrity, making it more difficult for bacteria to evolve effective resistance mechanisms. frontiersin.org The development of antimicrobial peptides and other membrane-active agents is a promising area of research in this regard. frontiersin.orgmdpi.comirb.hr

The journey from understanding a natural product like this compound to developing new clinical solutions is long and complex. However, the insights gained from its study are crucial for fueling the innovation needed to stay ahead in the arms race against resistant pathogens. cdnsciencepub.comcaister.com

Q & A

Q. What are the optimal synthetic pathways for producing butylmaduramycin, and how are its structural properties validated?

Answer: this compound synthesis typically involves multistep organic reactions, with critical attention to solvent selection, temperature control, and catalyst efficiency. For validation, nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are essential for confirming molecular structure . Chromatographic purity (e.g., HPLC ≥95%) and crystallography (if applicable) further ensure compound integrity. Researchers should document reaction yields, side products, and purification steps comprehensively to enable reproducibility .

Q. What standardized assays are recommended for assessing this compound’s bioactivity in vitro?

Answer: Dose-response assays (e.g., IC₅₀/EC₅₀ determination) using cell lines relevant to the compound’s purported mechanism (e.g., antimicrobial or anticancer models) are foundational. Include positive and negative controls, such as known inhibitors or vehicle-only treatments, to validate assay sensitivity . Statistical methods (e.g., ANOVA with post-hoc tests) must align with data distribution, and replicate numbers (n ≥3) should be justified based on power analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s reported pharmacological efficacy across studies?

Answer: Discrepancies often arise from variability in experimental models (e.g., cell line selection, animal strains) or dosing protocols. Conduct systematic reviews to identify confounding variables (e.g., metabolic stability, solubility differences) . Meta-analyses using standardized effect sizes can quantify heterogeneity, while in silico pharmacokinetic modeling (e.g., ADME prediction) may reconcile in vitro-in vivo disparities . Transparent reporting of negative results is critical to avoid publication bias .

Q. What integrative strategies are effective for elucidating this compound’s mechanism of action at the molecular level?

Answer: Combine omics approaches (e.g., transcriptomics/proteomics) with target-based assays (e.g., enzyme inhibition kinetics) to identify primary targets and downstream pathways. CRISPR-Cas9 gene editing or RNA interference can validate candidate proteins . For structural insights, molecular docking studies (using software like AutoDock Vina) paired with X-ray crystallography of ligand-target complexes provide atomic-level resolution .

Q. How should researchers design robust in vivo models to evaluate this compound’s therapeutic potential while minimizing ethical concerns?

Answer: Adopt the “3Rs” framework (Replacement, Reduction, Refinement) for animal studies. Use genetically engineered models (e.g., xenografts for oncology) with sample sizes calculated via power analysis to reduce unnecessary subjects . Include endpoints like survival curves, toxicity markers (e.g., ALT/AST for liver function), and histopathological analysis. For translational relevance, ensure dosing regimens mimic human pharmacokinetic profiles .

Methodological Guidance

What frameworks are recommended for formulating hypothesis-driven research questions on this compound?

Answer: Apply the PICO framework (Population, Intervention, Comparison, Outcome) to define scope, e.g., “Does this compound (Intervention) reduce biofilm formation (Outcome) in Staphylococcus aureus (Population) compared to vancomycin (Comparison)?” . The FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) ensure questions address gaps while aligning with resource constraints .

Q. How can researchers critically appraise conflicting data on this compound’s toxicity profile?

Answer: Assay variability (e.g., MTT vs. resazurin assays for cytotoxicity) may explain discrepancies. Conduct comparative studies under identical conditions, including internal controls. Review raw data for outliers, and apply sensitivity analyses (e.g., leave-one-out meta-analysis) . Cross-validate findings using orthogonal methods (e.g., flow cytometry for apoptosis vs. caspase-3 assays) .

Data Reporting and Publication Standards

Q. What are the minimum data requirements for publishing this compound-related studies in peer-reviewed journals?

Answer: Include full synthetic protocols, spectral data (NMR, MS), and purity metrics. For biological assays, report exact concentrations, exposure times, and statistical parameters (mean ± SD, p-values) . Negative results (e.g., lack of inhibition in specific models) must be disclosed to prevent selective reporting . Follow ICH guidelines for preclinical data rigor .

Q. How should researchers address limitations in this compound’s clinical applicability during manuscript preparation?

Answer: Explicitly discuss bioavailability challenges, off-target effects, or species-specific responses in the Discussion section. Propose follow-up studies (e.g., prodrug development, nanoparticle delivery systems) to address gaps. Avoid overgeneralizing findings beyond the experimental scope .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.